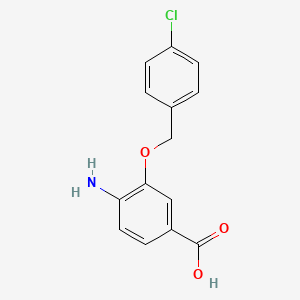

4-Amino-3-((4-chlorobenzyl)oxy)benzoic acid

説明

4-Amino-3-((4-chlorobenzyl)oxy)benzoic acid (C₁₄H₁₁ClNO₃) is a benzoic acid derivative featuring an amino group at the 4-position, a 4-chlorobenzyloxy substituent at the 3-position, and a carboxylic acid group at the 1-position. It is synthesized via hydrolysis of methyl 4-amino-3-((4-chlorobenzyl)oxy)benzoate under alkaline conditions (methanol-THF/NaOH), achieving a 93% yield as a colorless amorphous solid . Further modifications, such as fluorenylmethyloxycarbonyl (Fmoc) protection, demonstrate its utility in solid-phase peptide synthesis (85% yield for Fmoc-derivative) . Key physical properties include elemental composition (C: 60.60%; H: 4.40%; N: 4.90%) and solubility in chloroform .

特性

分子式 |

C14H12ClNO3 |

|---|---|

分子量 |

277.70 g/mol |

IUPAC名 |

4-amino-3-[(4-chlorophenyl)methoxy]benzoic acid |

InChI |

InChI=1S/C14H12ClNO3/c15-11-4-1-9(2-5-11)8-19-13-7-10(14(17)18)3-6-12(13)16/h1-7H,8,16H2,(H,17,18) |

InChIキー |

HGIYLHFYBHMVLN-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC=C1COC2=C(C=CC(=C2)C(=O)O)N)Cl |

製品の起源 |

United States |

準備方法

The synthesis of 4-Amino-3-((4-chlorobenzyl)oxy)benzoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 4-chlorobenzyl alcohol and 4-amino-3-hydroxybenzoic acid.

Reaction Conditions: The 4-chlorobenzyl alcohol is first converted to 4-chlorobenzyl chloride using thionyl chloride.

Industrial Production: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

化学反応の分析

4-Amino-3-((4-chlorobenzyl)oxy)benzoic acid undergoes various chemical reactions:

Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like potassium carbonate. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

4-Amino-3-((4-chlorobenzyl)oxy)benzoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 4-Amino-3-((4-chlorobenzyl)oxy)benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorobenzyl group can participate in hydrophobic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

類似化合物との比較

Comparative Data Table

Key Findings

- Synthetic Efficiency : The 4-chlorobenzyloxy derivative achieves high yields (93%) comparable to tert-butyl analogs (94%) , indicating minimal steric/electronic hindrance during hydrolysis.

- Biological Relevance: Chlorine and benzyloxy groups balance lipophilicity and electronic effects, making the compound suitable for peptide synthesis. In contrast, palmitoylamino derivatives prioritize lipid solubility for CNS-targeted activity .

- Structural Impact : Substituents like chlorine, benzyloxy, and alkyl chains critically influence melting points, solubility, and pharmacological profiles.

生物活性

4-Amino-3-((4-chlorobenzyl)oxy)benzoic acid, commonly referred to as a derivative of amino benzoic acids, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its potential in various therapeutic areas, including anti-inflammatory and anticancer applications. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure

The chemical structure of 4-Amino-3-((4-chlorobenzyl)oxy)benzoic acid can be represented as follows:

- Molecular Formula : CHClNO

- CAS Number :

Properties Table

| Property | Value |

|---|---|

| Molecular Weight | 253.69 g/mol |

| Melting Point | 140-142 °C |

| Solubility | Soluble in DMSO and ethanol |

| pKa | 4.5 |

Anti-inflammatory Activity

Research indicates that 4-Amino-3-((4-chlorobenzyl)oxy)benzoic acid exhibits significant anti-inflammatory properties. In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages exposed to lipopolysaccharide (LPS).

Case Study: Cytokine Inhibition

A study conducted on LPS-stimulated RAW 264.7 macrophages demonstrated that treatment with this compound reduced TNF-α levels by approximately 50% at a concentration of 10 µM, indicating its potential as an anti-inflammatory agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In various cancer cell lines, including breast and colon cancer, it has shown promising results in inhibiting cell proliferation.

Case Study: Cancer Cell Proliferation

In a study involving MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines, treatment with 4-Amino-3-((4-chlorobenzyl)oxy)benzoic acid resulted in a dose-dependent decrease in cell viability with IC50 values of 12 µM and 15 µM, respectively .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : It acts as an inhibitor of cyclooxygenase (COX), which is crucial in the inflammatory response.

- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins.

- Signal Transduction Pathways : It interferes with key signaling pathways involved in inflammation and cancer progression, such as NF-kB and MAPK pathways.

Comparative Analysis with Similar Compounds

To understand the efficacy of 4-Amino-3-((4-chlorobenzyl)oxy)benzoic acid, it is essential to compare it with similar compounds:

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 4-Amino-3-((4-chlorobenzyl)oxy)benzoic acid | 12 (MCF-7) | COX inhibition, Apoptosis |

| Aspirin | 15 | COX inhibition |

| Celecoxib | 10 | COX-2 selective inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。